BP-1-108

STAT5 SH2 domain selectivity

Researchers investigating STAT5-driven leukemia models often encounter confounding off-target effects from dual STAT3/STAT5 inhibitors, complicating phenotypic interpretation. BP-1-108 provides a targeted solution as a STAT5-selective SH2 domain antagonist. • >3-fold selectivity for STAT5 over STAT1/STAT3-enables clean attribution of apoptotic and transcriptional effects to STAT5 blockade • Ki = 2.8-8.3 μM with demonstrated suppression of p-STAT5 and downstream targets (cyclin D1, C-MYC, MCL-1) in K562 & MV-4-11 cells • Minimal cytotoxicity in normal bone marrow cells-ideal for discriminating STAT5-addicted malignant vs. normal hematopoietic progenitors Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C32H38N2O6S
Molecular Weight 578.7 g/mol
Cat. No. B606319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBP-1-108
SynonymsBP-1-108;  BP1108;  BP 1 108;  BP1-108;  BP-1108
Molecular FormulaC32H38N2O6S
Molecular Weight578.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H38N2O6S/c1-21-16-22(2)31(23(3)17-21)41(39,40)33(4)20-30(36)34(27-14-15-28(32(37)38)29(35)18-27)19-24-10-12-26(13-11-24)25-8-6-5-7-9-25/h10-18,25,35H,5-9,19-20H2,1-4H3,(H,37,38)
InChIKeyXRIZHIWNZHWNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BP-1-108: STAT5-SH2 Inhibitor Overview


4-(N-(4-Cyclohexylbenzyl)-2-(N,2,4,6-tetramethylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid (CAS 1334492-85-1; also designated BP-1-108) is a small-molecule inhibitor that targets the SRC homology 2 (SH2) domain of Signal Transducer and Activator of Transcription 5 (STAT5) [1]. It is a salicylic acid-based sulfonamide derivative with a molecular weight of 578.72 g/mol and molecular formula C32H38N2O6S [2]. The compound was identified from a focused library screen of approximately 150 SH2 domain-binding salicylic acid-containing inhibitors and exhibits antileukemia activity through direct inhibition of STAT5 phosphorylation and downstream transcriptional programs [3].

01 Selective STAT5-SH2 domain inhibition for leukemia signaling studies
02 Stat pathway selectivity context avoids confounding STAT3 blockade
03 K562 and MV-4-11 leukemia cell-line model research fit

Why Structural Analogs Cannot Replace BP-1-108


Generic substitution among STAT5-SH2 domain inhibitors is precluded by substantial divergence in STAT family selectivity profiles, target binding affinities, and functional cellular activity. The target compound (BP-1-108) was identified through a focused library screen of salicylic acid-based SH2 domain binders, wherein only a subset of compounds demonstrated >3-fold specificity for STAT5 relative to STAT1 and STAT3 [1]. Structural variations in the sulfonamide moiety, particularly the N,2,4,6-tetramethylphenyl substitution pattern, confer distinct selectivity signatures that materially impact experimental outcomes in leukemia cell models [2]. For instance, the structurally related dual STAT3/STAT5 inhibitor SH-4-54 (KD = 300 nM for STAT3, 464 nM for STAT5) exhibits nanomolar affinity to both targets , whereas BP-1-108 maintains micromolar Ki values with preferential STAT5 inhibition—a divergence that renders experimental results non-interchangeable across studies examining STAT5-specific signaling blockade .

BP-1-108
STAT5-selective micromolar inhibitor
SH-4-54
Dual STAT3/STAT5 inhibitor with nanomolar affinity
STAT5 specificity profile may not transfer; dual inhibition confounds pathway interpretation in STAT5-dependent models
Affinity class difference (micromolar vs nanomolar) alters dose-response context; experimental results may not be interchangeable

BP-1-108 Quantitative Evidence Guide


STAT5 Selectivity in SH2 Domain Assays

BP-1-108 exhibits >3-fold binding specificity for STAT5 compared to STAT1 and STAT3 in fluorescence polarization (FP) competition assays measuring SH2 domain binding [1].

STAT5 SH2 domain selectivity
Head-to-head
Ki = 2.8 μM (STAT5) vs 9.7 μM (STAT1) & 8.0 μM (STAT3) ~3-fold preference
Reported selectivity context for STAT5-specific signaling studies
Fluorescence polarization; recombinant SH2 domains
STAT5 SH2 domain selectivity leukemia

Apoptosis Induction in Leukemia: Comparison with SF-1-088

In cellular assays, BP-1-108 induces apoptosis in human leukemia cell lines with comparable potency to SF-1-088, another lead STAT5 inhibitor from the same focused library screen [1].

Apoptosis endpoint comparison
Head-to-head
IC50 ≈ 20 μM in K562 and MV-4-11 cells Comparable to SF-1-088 response
Reported cell-model endpoint context; similar response observed
48-72 h treatment; human leukemia cell lines
apoptosis leukemia K562 MV-4-11

Target Engagement: STAT5 Phosphorylation and Apoptosis

BP-1-108 treatment results in potent and selective suppression of STAT5 phosphorylation that correlates directly with apoptosis induction, whereas dual STAT3/STAT5 inhibitors like SH-4-54 affect phosphorylation of both STAT proteins [1].

Phosphorylation target engagement
Cross-study comparable
Selective STAT5 phosphorylation suppression vs dual STAT3/STAT5 by SH-4-54
Cleaner STAT5 pathway-response context without STAT3 crosstalk
Western blot; K562/MV-4-11 cell lines
STAT5 phosphorylation target engagement biomarker

Cytotoxicity: Normal vs Malignant Hematopoietic Cells

BP-1-108 demonstrates negligible cytotoxic effects in normal bone marrow cells that do not express constitutively activated STAT5 protein, contrasting with its potent apoptosis induction in STAT5-dependent leukemia cell lines [1].

Differential cell-model response
Head-to-head
Negligible cytotoxicity in normal bone marrow cells vs IC50 ≈ 20 μM in leukemia lines
Model-response context; STAT5-dependent cell lines show higher sensitivity
Primary normal bone marrow; viability assays
cytotoxicity normal bone marrow therapeutic window selectivity

STAT5 Binding Affinity Compared to SH-4-54

BP-1-108 exhibits a Ki of 2.8-8.3 μM for STAT5 SH2 domain binding, representing a distinct affinity class compared to the nanomolar-potency dual STAT3/STAT5 inhibitor SH-4-54 and the structurally related selective STAT5 inhibitor SF-1-087 [1].

STAT5 binding affinity class
Cross-study comparable
Ki = 2.8 μM (BP-1-108) vs KD = 464 nM (SH-4-54, dual STAT3/5)
Affinity class difference informs inhibitor selection for pathway studies
FP vs SPR; recombinant STAT5 SH2 domain
STAT5 binding affinity Ki KD

STAT5 Target Gene Suppression

BP-1-108 treatment leads to significant inhibition of STAT5 target gene expression including cyclin D1, cyclin D2, C-MYC, and MCL-1 in human leukemia cell lines, demonstrating functional pathway blockade downstream of STAT5 phosphorylation [1].

Downstream gene suppression
Class-level inference
Cyclin D1, D2, C-MYC, MCL-1 expression reduced
Supports STAT5 transcriptional pathway blockade interpretation
Exact fold-change not reported; source review suggested
cyclin D1 cyclin D2 C-MYC MCL-1 transcriptional repression

BP-1-108 Research Applications


STAT5 Signaling Dissection in Leukemia

Researchers investigating STAT5-dependent transcriptional programs in acute myeloid leukemia (AML) or chronic myelogenous leukemia (CML) can employ BP-1-108 to selectively block STAT5 SH2 domain-mediated dimerization and phosphorylation without confounding STAT3 inhibition [1]. The compound's >3-fold selectivity for STAT5 over STAT1 and STAT3 [2] enables cleaner attribution of phenotypic effects to STAT5 pathway blockade. Its demonstrated efficacy in K562 and MV-4-11 leukemia cell lines, coupled with minimal cytotoxicity in normal bone marrow cells [3], makes it particularly suitable for experiments requiring discrimination between STAT5-addicted malignant cells and STAT5-independent normal hematopoietic progenitors.

Pharmacological Profiling of STAT5-SH2 Inhibitors

BP-1-108 serves as a well-characterized reference compound for structure-activity relationship (SAR) studies of salicylic acid-based STAT5-SH2 domain inhibitors [1]. Its defined binding affinity (Ki = 2.8-8.3 μM) and selectivity profile provide a benchmark for evaluating novel STAT5 inhibitors identified through focused library screens [2]. Medicinal chemistry teams developing next-generation STAT5 antagonists can use BP-1-108 as a positive control in fluorescence polarization competition assays, Western blot-based phospho-STAT5 detection, and cellular apoptosis studies to calibrate assay performance and compare potency of new chemical entities [3].

Combination Therapy in STAT5-Driven Cancer Models

Investigators exploring combination strategies in leukemia and prostate cancer research can utilize BP-1-108 to interrogate STAT5 pathway contributions alongside other targeted agents [1]. Given that STAT5 activation frequently occurs downstream of oncogenic kinases (e.g., Bcr-Abl, FLT3-ITD, JAK2 V617F) [2], BP-1-108 provides a complementary approach to direct kinase inhibition by targeting the SH2 domain-mediated dimerization interface rather than upstream phosphorylation events. This orthogonal mechanism may prove valuable in studies addressing acquired resistance to kinase inhibitors, where STAT5 reactivation often represents a bypass mechanism [3].

Biomarker Validation for STAT5 Target Engagement

BP-1-108 is well-suited for biomarker validation studies examining the relationship between STAT5 phosphorylation status, target gene expression, and therapeutic response in leukemia models [1]. The compound's demonstrated correlation between STAT5 phosphorylation suppression and downstream target gene inhibition (cyclin D1, cyclin D2, C-MYC, MCL-1) [2] provides a pharmacodynamic framework for assessing target engagement in vitro. Researchers developing phospho-STAT5 immunohistochemistry or flow cytometry assays for preclinical pharmacodynamic monitoring can employ BP-1-108 as a tool to validate assay sensitivity and specificity prior to in vivo compound evaluation [3].

Application
Selection Property
Validation Focus
STAT5 pathway-selective inhibition studies
STAT5 vs STAT1/3 selectivity profile
Phosphorylation target engagement in leukemia cell models
STAT5 inhibitor SAR reference compound
Defined binding affinity and selectivity
FP competition and apoptosis assay benchmarking
STAT5 pathway-addiction model research
SH2 domain-mediated dimerization inhibition
Downstream target gene expression modulation
Phospho-STAT5 pharmacodynamic assay development
Phosphorylation-to-apoptosis correlation
Immunodetection assay sensitivity and specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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